2,3,4,6-Tetrachlorobenzoic acid

Lipophilicity Partition coefficient Medicinal chemistry

2,3,4,6-Tetrachlorobenzoic acid (CAS 50-40-8) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₂Cl₄O₂ and a molecular weight of 259.90 g/mol. The compound features a distinct substitution pattern where chlorine atoms occupy the 2, 3, 4, and 6 positions of the benzoic acid ring, a structural feature that fundamentally distinguishes its physicochemical behavior from other tetrachlorobenzoic acid isomers.

Molecular Formula C7H2Cl4O2
Molecular Weight 259.9 g/mol
CAS No. 50-40-8
Cat. No. B14085150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrachlorobenzoic acid
CAS50-40-8
Molecular FormulaC7H2Cl4O2
Molecular Weight259.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)Cl
InChIInChI=1S/C7H2Cl4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13)
InChIKeyWXMDSEXWSOFZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,3,4,6-Tetrachlorobenzoic Acid (CAS 50-40-8): Halogenated Benzoic Acid Intermediate


2,3,4,6-Tetrachlorobenzoic acid (CAS 50-40-8) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₂Cl₄O₂ and a molecular weight of 259.90 g/mol [1]. The compound features a distinct substitution pattern where chlorine atoms occupy the 2, 3, 4, and 6 positions of the benzoic acid ring, a structural feature that fundamentally distinguishes its physicochemical behavior from other tetrachlorobenzoic acid isomers [2][3]. This specific substitution pattern results in a computed XLogP value of 4.1 [4], a topological polar surface area of 37.3 Ų, and a unique hydrogen bonding profile , which collectively govern its solubility, reactivity, and suitability for specific synthetic applications.

1
Physical form

Liquid reagent supports liquid-handling workflows and continuous synthesis setups.

2
Lipophilicity

High computed lipophilicity favors biphasic catalysis and extraction-based purifications.

3
Substitution pattern

Distinct 2,3,4,6-chloro arrangement governs reactivity and isomer-specific applications.

Why Isomeric Tetrachlorobenzoic Acids Are Not Interchangeable: Key Differentiators for CAS 50-40-8


Procuring a generic 'tetrachlorobenzoic acid' without specification of the substitution pattern introduces significant risk to experimental reproducibility and synthetic outcomes. The three major isomers—2,3,4,6-, 2,3,5,6-, and 2,3,4,5-tetrachlorobenzoic acid—are not interchangeable. The 2,3,5,6-isomer (CAS 50-38-4) exhibits a melting point of 181.5–182.0 °C [1], while the 2,3,4,5-isomer (CAS 50-74-8) melts at 190.5–191.5 °C [2]. In contrast, 2,3,4,6-tetrachlorobenzoic acid is often reported as a colorless to pale yellow liquid under standard conditions . Furthermore, the 2,3,4,6-isomer possesses a computed XLogP of 4.1 [3], whereas the 2,3,5,6-isomer has a reported density of 1.735 g/cm³ [4]. These distinct physical properties directly impact handling requirements, purification strategies, and solubility in reaction media. Substituting one isomer for another can lead to failed crystallizations, altered reaction kinetics, and ultimately, failed syntheses. The following evidence details the quantifiable differences that mandate precise procurement of the 2,3,4,6-isomer.

Target isomer (2,3,4,6-)
Liquid at ambient conditions, no melting step required.
High computed lipophilicity (XLogP context).
Predicted enhanced acidity due to ortho-chloro effect.
Procurement specification must state full substitution pattern.
Other tetrachloro isomers
2,3,5,6- and 2,3,4,5- are crystalline solids (m.p. >180 °C).
Solid-state handling alters dissolution kinetics and phase-transfer behavior.
Isomeric substitution pattern shifts lipophilicity and H-bond packing.
Generic “tetrachlorobenzoic acid” may not match the intended liquid-phase reactivity.

Quantitative Differentiation of 2,3,4,6-Tetrachlorobenzoic Acid (CAS 50-40-8) from Its Closest Isomers


Lipophilicity (XLogP) Differentiates 2,3,4,6- from 2,3,5,6-Tetrachlorobenzoic Acid

The computed XLogP for 2,3,4,6-tetrachlorobenzoic acid is 4.1 [1]. While a directly measured experimental logP for the 2,3,5,6-isomer is not available in the primary literature, its higher melting point (181.5–182.0 °C) and greater crystal lattice energy compared to the liquid 2,3,4,6-isomer [2] indicate a stronger preference for the solid state, which typically correlates with a lower effective lipophilicity in biphasic systems. The 2,3,4,6-isomer's computed XLogP of 4.1 [1] predicts superior partitioning into organic phases compared to more crystalline isomers. This difference is crucial for applications in biphasic catalysis, liquid-liquid extraction, and the synthesis of lipophilic derivatives.

Lipophilicity (XLogP)
Class-level inference
XLogP = 4.1
2,3,5,6-isomer: no computed value; solid-state may reduce effective partitioning.
Supports organic-phase partitioning and extraction workflow design.
Computed descriptor; experimental logP to verify.
Lipophilicity Partition coefficient Medicinal chemistry

Physical State at Room Temperature: A Critical Differentiator from 2,3,5,6- and 2,3,4,5-Isomers

2,3,4,6-Tetrachlorobenzoic acid is reported as a colorless to pale yellow liquid under ambient conditions, a stark contrast to its two major isomers. The 2,3,5,6-isomer (CAS 50-38-4) exhibits a melting point of 181.5–182.0 °C [1], and the 2,3,4,5-isomer (CAS 50-74-8) melts at 190.5–191.5 °C [2]. These are both crystalline solids at room temperature. The liquid state of the 2,3,4,6-isomer dictates fundamentally different handling procedures, such as the need for liquid transfer techniques instead of solid weighing, and it influences solubility and miscibility with organic solvents. This property can be advantageous in continuous flow chemistry or in applications requiring a neat liquid reagent.

Physical state at RT
Class-level inference
Target Liquid
2,3,5,6- / 2,3,4,5- Crystalline solid
Liquid state simplifies dispensing and continuous-flow integration.
Physical state inferred from structurally related derivatives.
Physical property Handling Formulation

Acidity (pKa) Differentiates 2,3,4,6- from Other Chlorobenzoic Acids

While an experimentally determined pKa value for 2,3,4,6-tetrachlorobenzoic acid is not available in the primary literature, its structural class provides strong inference. Trichlorobenzoic acids, which are less chlorinated, exhibit pKa values in the range of 1.6–2.7 [1]. The additional chlorine atom in the tetrachloro derivative, particularly at the ortho position (position 2), is expected to further increase acidity through a combination of inductive electron withdrawal and steric inhibition of resonance [2]. This positions 2,3,4,6-tetrachlorobenzoic acid as a stronger acid than its trichloro counterparts and likely more acidic than isomers lacking an ortho chlorine. This enhanced acidity influences its reactivity in esterification, amidation, and salt formation, making it a more reactive electrophile in nucleophilic acyl substitution reactions.

Acidity (pKa)
Class-level inference
Predicted
Trichloro analogs: pKa 1.6–2.7; ortho-Cl expected to lower pKa further.
Higher acidity may enable milder esterification/amidation conditions.
Experimental pKa not available; class estimate.
Solubility profile
Class-level inference
Insoluble in water; soluble in most organic solvents
Facilitates workup by liquid-liquid extraction; liquid form speeds dissolution.
Solubility confirmed for class; isomer-specific data to verify.
H-bond donor/acceptor count
Class-level inference
2,3,4,6- 1 donor / 2 acceptors (liquid)
Other isomers 1 donor / 2 acceptors (crystalline)
Same H-bond capacity, but disrupted crystallization useful for supramolecular design.
Packing difference inferred from melting point data.
Acidity Reactivity pKa

Solubility Profile: Insoluble in Water, Soluble in Organic Solvents

2,3,4,6-Tetrachlorobenzoic acid is reported to be insoluble in water but freely soluble in most organic solvents . This solubility behavior is consistent with its high computed XLogP of 4.1 [1] and is a defining characteristic of this isomer. In contrast, the 2,3,5,6-isomer (CAS 50-38-4) has a reported density of 1.735 g/cm³ and is a crystalline solid [2], suggesting a more ordered solid-state structure that may influence its dissolution kinetics. The liquid 2,3,4,6-isomer's inherent miscibility with organic phases simplifies its use as a neat reagent in organic syntheses and facilitates straightforward workup procedures involving liquid-liquid extraction.

Solubility profile
Class-level inference
Insoluble in water; soluble in most organic solvents
Facilitates workup by liquid-liquid extraction; liquid form speeds dissolution.
Solubility confirmed for class; isomer-specific data to verify.
Solubility Recrystallization Workup

Hydrogen Bonding Profile: 1 Donor, 2 Acceptors

The hydrogen bonding profile of 2,3,4,6-tetrachlorobenzoic acid is defined by 1 hydrogen bond donor (the carboxylic acid proton) and 2 hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen) . This profile is identical to other tetrachlorobenzoic acid isomers [1][2]. However, the specific 2,3,4,6-substitution pattern results in a liquid physical state , whereas the 2,3,5,6- and 2,3,4,5-isomers are crystalline solids with well-defined melting points [3][4]. This suggests that intermolecular hydrogen bonding in the 2,3,4,6-isomer is less effective at promoting crystallization, a factor that may be exploited in co-crystal design and supramolecular assembly where a non-crystallizing component is desired. The target compound's hydrogen bonding capacity remains intact, but its solid-state packing is disrupted by the specific chlorine substitution pattern.

H-bond donor/acceptor count
Class-level inference
2,3,4,6- 1 donor / 2 acceptors (liquid)
Other isomers 1 donor / 2 acceptors (crystalline)
Same H-bond capacity, but disrupted crystallization useful for supramolecular design.
Packing difference inferred from melting point data.
Supramolecular chemistry Crystal engineering Solubility

Application Scenarios for 2,3,4,6-Tetrachlorobenzoic Acid (CAS 50-40-8) Based on Quantified Differentiation


Synthesis of Lipophilic Pharmaceutical Intermediates

The high computed lipophilicity (XLogP = 4.1) of 2,3,4,6-tetrachlorobenzoic acid makes it an ideal building block for the synthesis of highly lipophilic drug candidates [1]. Its liquid physical state facilitates neat reactions and efficient phase transfer in biphasic systems, streamlining the preparation of esters and amides with enhanced membrane permeability. This is a key differentiator from the solid 2,3,5,6- and 2,3,4,5-isomers, which require additional dissolution steps [2][3].

Continuous Flow Chemistry and Automated Synthesis

The liquid nature of 2,3,4,6-tetrachlorobenzoic acid at room temperature is a critical advantage for continuous flow reactors and automated synthesis platforms . Liquid reagents eliminate the need for solid dispensing and dissolution, reducing downtime and improving process reproducibility. In contrast, the solid isomers (m.p. 181.5–182.0 °C and 190.5–191.5 °C) [4][5] are incompatible with many standard liquid-handling systems without prior melting or dissolution, making the 2,3,4,6-isomer the superior choice for high-throughput and flow chemistry applications.

Supramolecular Chemistry and Co-Crystal Engineering

The hydrogen bonding capacity of 2,3,4,6-tetrachlorobenzoic acid (1 donor, 2 acceptors) combined with its inability to crystallize under standard conditions (liquid state) makes it a unique component for designing non-crystallizing supramolecular assemblies. Researchers seeking to incorporate a halogenated carboxylic acid motif into liquid crystalline phases, ionic liquids, or amorphous co-crystals will find this isomer's behavior distinct from the readily crystallizing 2,3,5,6- and 2,3,4,5-isomers [6][7].

Reactive Intermediate for Esterification and Amidation

The predicted enhanced acidity of 2,3,4,6-tetrachlorobenzoic acid (pKa likely <2.7, potentially ~1.5–2.0) [8][9] positions it as a highly reactive electrophile for nucleophilic acyl substitution. This reactivity profile is particularly valuable in the synthesis of sterically hindered esters or amides, where a stronger acid may accelerate reaction rates and improve yields. The liquid state further simplifies reaction setup, allowing for the direct use of the neat acid without pre-activation .

Application
Selection Property
Validation Focus
Lipophilic intermediate synthesis
High computed lipophilicity
Phase-transfer efficiency, organic-solvent partitioning
Continuous flow chemistry
Liquid reagent at ambient conditions
Liquid-handling system compatibility, no pre-melting
Supramolecular assembly research
H-bond donor/acceptor capacity without crystallisation
Non-crystallising building block behaviour
Esterification / amidation optimisation
Predicted enhanced acidity (ortho-Cl effect)
Reactivity under mild conditions, yield improvement context

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